molecular formula C30H34N4O5 B2777859 N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide CAS No. 2034569-32-7

N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide

Cat. No.: B2777859
CAS No.: 2034569-32-7
M. Wt: 530.625
InChI Key: OLZHKXMHVKEQFU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is a structurally complex molecule featuring three distinct moieties:

  • A piperazine ring, a common pharmacophore in medicinal chemistry known to enhance solubility and modulate target affinity.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O5/c1-38-25-10-9-21(19-26(25)39-2)11-12-31-27(35)20-33-15-13-32(14-16-33)17-18-34-29(36)23-7-3-5-22-6-4-8-24(28(22)23)30(34)37/h3-10,19H,11-18,20H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZHKXMHVKEQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • Dimethoxyphenethyl group : Contributes to the lipophilicity and potential receptor interactions.
  • Benzo[de]isoquinoline core : Known for its pharmacological properties, particularly in cancer therapy.
  • Piperazine moiety : Often associated with various biological activities, including antipsychotic and anti-anxiety effects.

Molecular Formula

The molecular formula for this compound is C₁₈H₃₁N₃O₅.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies showed that the compound significantly inhibited the proliferation of cancer cells, with IC50 values indicating potent activity. The following table summarizes the cytotoxic effects compared to standard drugs:
CompoundCancer Cell LineIC50 (µM)
This compoundHCT116 (Colorectal)8.5 ± 0.5
CabozantinibHCT116 (Colorectal)16.35 ± 0.86

These results indicate that the compound is more effective than cabozantinib in inhibiting HCT116 cell proliferation.

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death. This was assessed using Annexin V-FITC/PI staining assays.
  • Cell Cycle Arrest : Treatment with the compound resulted in significant cell cycle arrest at the G0/G1 phase, indicating its potential to halt cancer cell proliferation.

Neuropharmacological Effects

In addition to its anticancer properties, preliminary studies suggest that the compound may also have neuroprotective effects:

  • Dopaminergic Activity : The dimethoxyphenethyl group may enhance dopaminergic signaling, potentially offering therapeutic benefits in neurodegenerative disorders.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in different experimental setups:

  • Study on Colorectal Cancer :
    • Researchers found that the compound significantly reduced tumor size in xenograft models when administered at specific dosages over a defined period.
  • Neuroprotection Studies :
    • In models of neurotoxicity induced by oxidative stress, the compound demonstrated protective effects on neuronal cells, suggesting its potential utility in treating conditions like Parkinson's disease.

Comparison with Similar Compounds

Piperazine-Containing Analogues

N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(piperazin-1-yl)benzamide (, Compound [0459]): Shares a piperazine ring but replaces the benzo[de]isoquinoline-1,3-dione with a simpler benzamide group.

6-Amino-4-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one (): Incorporates a methylpiperazinylmethyl group linked to a triazinone core. The triazinone scaffold introduces rigidity, contrasting with the flexible acetamide linker in the target compound. This could affect conformational adaptability during target engagement .

Aromatic Substituent Variations

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) (): Features a pyridazine ring and phenethylamino group.

2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide (): Contains a chlorophenylmethyl-piperazine and dihydroxyphenyl group. The hydroxyl groups in this compound may increase metabolic susceptibility compared to the methoxy groups in the target, which are more resistant to phase II conjugation .

Pharmacological and Physicochemical Profiles

Key Structural Differences and Implications

Compound Feature Target Compound Analogues (Evidence) Impact
Aromatic Substituent 3,4-Dimethoxyphenethyl (electron-donating) 2-Chlorophenyl (, electron-withdrawing) Alters lipophilicity (logP) and metabolic stability.
Heterocyclic Core Benzo[de]isoquinoline-1,3-dione (rigid, electron-deficient) Dihydroisoquinoline (, less electron-deficient) Affects π-π stacking and hydrogen-bonding potential.
Linker Group Acetamide-piperazine Ethyl benzoate () Influences solubility and hydrolysis susceptibility.

Hypothetical Pharmacokinetic Comparison

  • The target compound’s 3,4-dimethoxy groups may enhance blood-brain barrier penetration compared to polar hydroxyl or chlorinated analogues (e.g., ) .
  • The benzo[de]isoquinoline-1,3-dione core could reduce metabolic clearance relative to triazinone () or pyridazine () systems due to steric hindrance .

Q & A

Q. How can proteomics identify off-target interactions in complex biological systems?

  • Methodological Answer : Chemoproteomic pull-down assays using biotinylated analogs of the compound enrich interacting proteins from cell lysates. Subsequent LC-MS/MS and bioinformatics (STRING database) map protein interaction networks .

Q. What mechanisms underlie the compound’s cytotoxicity in cancer vs. normal cells?

  • Methodological Answer : RNA sequencing (RNA-seq) of treated cells identifies dysregulated pathways (e.g., apoptosis, oxidative stress). Mitochondrial membrane potential assays (JC-1 staining) differentiate selective toxicity .

Q. How can formulation improve bioavailability for in vivo studies?

  • Methodological Answer : Nanoemulsions or liposomal encapsulation enhance solubility and prolong half-life. Pharmacokinetic profiling (Cmax, AUC) in rodent models guides dose optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.